molecular formula C18H18N4OS B4109462 N~1~-PHENETHYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

N~1~-PHENETHYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B4109462
M. Wt: 338.4 g/mol
InChI Key: JHMWZTFPCRTANP-UHFFFAOYSA-N
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Description

N~1~-PHENETHYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenylethyl group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-PHENETHYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction, where a phenylethyl halide reacts with the triazole intermediate.

    Introduction of the Thioacetamide Moiety: The final step involves the reaction of the triazole-phenylethyl intermediate with thioacetic acid or its derivatives under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for N1-PHENETHYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-PHENETHYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide moiety to amines or other reduced forms.

    Substitution: The phenylethyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infections and other diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-PHENETHYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring and thioacetamide moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)-2-[(1H-1,2,4-triazol-3-yl)thio]acetamide: Lacks the phenyl group on the triazole ring.

    N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)thio]acetamide: Contains a different triazole isomer.

    N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]acetamide: Another triazole isomer with a different substitution pattern.

Uniqueness

N~1~-PHENETHYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to the specific positioning of the phenyl group on the triazole ring and the presence of the thioacetamide moiety. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(2-phenylethyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-17(19-12-11-15-7-3-1-4-8-15)13-24-18-20-14-22(21-18)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMWZTFPCRTANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-PHENETHYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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N~1~-PHENETHYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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N~1~-PHENETHYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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N~1~-PHENETHYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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N~1~-PHENETHYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

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